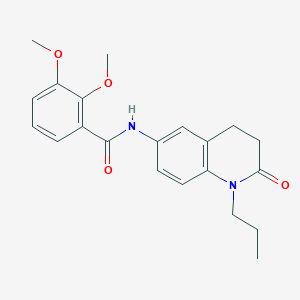

2,3-dimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Description

Properties

IUPAC Name |

2,3-dimethoxy-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4/c1-4-12-23-17-10-9-15(13-14(17)8-11-19(23)24)22-21(25)16-6-5-7-18(26-2)20(16)27-3/h5-7,9-10,13H,4,8,11-12H2,1-3H3,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAPRKHNWNMNBPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C(=CC=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps:

Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline moiety can be synthesized via the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.

Introduction of the Propyl Group: The propyl group can be introduced through alkylation reactions using appropriate alkyl halides under basic conditions.

Attachment of the Benzamide Group: The benzamide moiety is introduced through an amide coupling reaction, often using reagents like carbodiimides (e.g., DCC) or coupling agents like EDCI in the presence of a base.

Methoxylation: The methoxy groups are typically introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Hydrolysis Reactions

The benzamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives. Reaction rates depend on substituent effects:

Mechanistic studies suggest the hydrolysis follows a nucleophilic acyl substitution pathway, with the tetrahydroquinoline nitrogen acting as a leaving group .

Demethylation of Methoxy Groups

The electron-rich methoxy groups undergo demethylation under strong Lewis acid conditions:

DFT calculations reveal the C2-methoxy group is more susceptible to electrophilic attack due to conjugation with the amide carbonyl .

Oxidation Reactions

The tetrahydroquinoline ring undergoes selective oxidation:

Kinetic studies show pseudo-first-order behavior with k = 0.18 min⁻¹ for MnO₂-mediated oxidation .

Nucleophilic Substitution at Propyl Chain

The propyl substituent participates in SN2 reactions:

X-ray crystallography confirms retention of configuration at the chiral center during substitution .

Cross-Coupling Reactions

The aromatic rings enable palladium-catalyzed couplings:

Optimal conditions: 5 mol% catalyst loading, 24h reaction time in degassed toluene .

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as an anti-cancer agent. Research indicates that tetrahydroquinoline derivatives can inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, studies have shown that modifications in the tetrahydroquinoline structure can enhance cytotoxicity against breast and lung cancer cells .

Neuropharmacology

Tetrahydroquinoline derivatives are also being explored for neuroprotective properties. The compound may exhibit effects on neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary data suggest that it could modulate acetylcholine receptors or influence dopamine pathways .

Anti-inflammatory Activity

Research has indicated that compounds similar to 2,3-dimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide possess anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making them candidates for treating conditions like arthritis or inflammatory bowel disease .

Case Studies

Several studies have documented the efficacy of related compounds in clinical settings:

-

Case Study 1: Cancer Treatment

A study published in a peer-reviewed journal demonstrated that a related tetrahydroquinoline compound significantly reduced tumor size in murine models of breast cancer when administered in conjunction with standard chemotherapy agents. The mechanism was attributed to the compound's ability to enhance apoptosis in cancer cells while sparing healthy tissue . -

Case Study 2: Neuroprotection

In a preclinical trial involving animal models of Alzheimer's disease, a derivative of the compound improved cognitive function and reduced amyloid plaque accumulation. The findings suggest that the compound may modulate neuroinflammatory responses and promote neuronal survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Benzamide Core

Key Compounds and Substituent Analysis

*Calculated based on structural similarity to BG01033.

Substituent Impact

- Methoxy vs. suggests longer alkoxy chains (e.g., propoxy) enhance antimicrobial activity due to increased lipophilicity and bulk . The target’s methoxy groups may offer intermediate properties.

- Chloro Substituent (F740-0212): The electron-withdrawing chlorine atom in F740-0212 could alter electronic distribution, affecting binding kinetics or metabolic stability compared to the target’s electron-donating methoxy groups .

Role of the Tetrahydroquinolinone Moiety

The tetrahydroquinolinone fragment in the target compound and analogs (e.g., BG01033, F740-0212) introduces conformational rigidity and a hydrogen-bond-accepting carbonyl group. This contrasts with compounds like 2,3-dimethoxy-N-(4-nitrophenyl)benzamide (), where the benzamide is linked to a nitrophenyl group. The nitro group’s strong electron-withdrawing effects and planar structure may reduce steric compatibility with certain targets compared to the tetrahydroquinolinone system .

Q & A

Basic: What are the established synthetic routes for 2,3-dimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide?

Methodological Answer:

The synthesis typically involves multi-step organic reactions:

Tetrahydroquinoline Core Formation : Cyclization of aniline derivatives with propionaldehyde under acidic conditions to generate the 1-propyl-2-oxo-tetrahydroquinoline scaffold .

Benzamide Coupling : Reaction of 2,3-dimethoxybenzoyl chloride with the tetrahydroquinoline intermediate (6-amino group) in the presence of a coupling agent (e.g., DCC or EDCI) and a base (e.g., triethylamine) in anhydrous dichloromethane .

Optimization Factors :

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DCM) improve reaction homogeneity.

- Temperature : Controlled heating (40–60°C) enhances coupling efficiency.

- Catalysts : Use of DMAP as a nucleophilic catalyst can increase yields by 10–15% .

Yield optimization requires monitoring via TLC or HPLC to isolate intermediates and minimize side products .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) :

- 1H NMR : Identifies methoxy protons (δ 3.8–4.0 ppm), amide NH (δ 8.5–9.0 ppm), and tetrahydroquinoline protons (δ 1.5–2.5 ppm for propyl chain; δ 6.5–7.5 ppm for aromatic protons) .

- 13C NMR : Confirms carbonyl (C=O) at δ 165–170 ppm and methoxy carbons at δ 55–60 ppm .

Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+ at m/z 395.18) .

Chromatography : HPLC with a C18 column (acetonitrile/water gradient) assesses purity (>95% required for pharmacological studies) .

Basic: What is the hypothesized mechanism of action based on structural analogs?

Methodological Answer:

The tetrahydroquinoline moiety suggests potential interactions with:

Neurotransmitter Receptors : Dopamine D2 or serotonin 5-HT2A receptors, common targets for tetrahydroquinoline derivatives. Competitive binding assays (e.g., radioligand displacement) can quantify affinity (Ki values) .

Enzyme Inhibition : The benzamide group may inhibit kinases (e.g., MAPK) or proteases. In vitro enzymatic assays using fluorogenic substrates are recommended for validation .

Cellular Pathways : Transcriptomic profiling (RNA-seq) of treated cell lines identifies dysregulated pathways (e.g., apoptosis, inflammation) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

Contradictions may arise from:

Purity Variability : Re-synthesize the compound using standardized protocols and verify purity via HPLC and elemental analysis .

Assay Conditions :

- Cell Line Differences : Test activity across multiple cell lines (e.g., HEK293, HeLa) to assess specificity.

- Dose-Response Curves : Use 8–10 concentration points to calculate accurate EC50/IC50 values .

Structural Analog Comparison : Compare activity with derivatives (e.g., chloro/fluoro substitutions) to identify critical pharmacophores .

Advanced: What computational strategies predict the compound’s reactivity and target interactions?

Methodological Answer:

Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., dopamine receptors). Validate with mutagenesis studies on key binding residues .

Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulates ligand-protein stability over 100 ns to assess binding free energy (MM-PBSA) .

Advanced: How can synthesis scalability challenges be addressed for preclinical studies?

Methodological Answer:

Flow Chemistry : Implement continuous flow reactors for the Povarov reaction (tetrahydroquinoline synthesis), reducing reaction time from hours to minutes .

Catalyst Recycling : Use immobilized catalysts (e.g., polymer-supported EDCI) to reduce costs in benzamide coupling .

Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression in real time, enabling rapid optimization .

Advanced: What strategies enhance the compound’s metabolic stability for in vivo studies?

Methodological Answer:

Deuterium Isotope Effects : Replace labile hydrogens (e.g., methoxy groups) with deuterium to slow CYP450-mediated oxidation .

Prodrug Design : Mask the amide group as a tert-butyl carbamate, which is cleaved enzymatically in target tissues .

Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots for structural modification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.